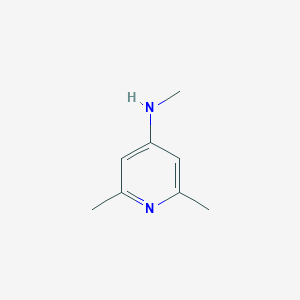

N,2,6-trimethylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2,6-trimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-8(9-3)5-7(2)10-6/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJRZAKFGHYSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440955 | |

| Record name | N,2,6-trimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193690-76-5 | |

| Record name | N,2,6-trimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N,2,6 Trimethylpyridin 4 Amine

Stereoselective and Regioselective Synthesis Strategies

The precise control over the placement of functional groups on the pyridine (B92270) ring is paramount for synthesizing specific isomers like N,2,6-trimethylpyridin-4-amine. Modern synthetic methods offer sophisticated tools to achieve high stereoselectivity and regioselectivity.

The construction of a polysubstituted pyridine core can be approached through various modern strategies that have evolved from classical methods. One-pot multicomponent reactions are particularly efficient, allowing the assembly of complex molecules from simple precursors in a single operation. For instance, a five-component reaction involving aldehydes, esters of 3-oxocarboxylic acids, C-H acids, and ammonium (B1175870) acetate (B1210297) has been developed for the stereoselective synthesis of polysubstituted tetrahydropyridines, which can be precursors to fully aromatized pyridines. researchgate.net

The Bohlmann-Rahtz pyridine synthesis, a classical two-step method, has been modified into a one-pot, three-component cyclocondensation process. This updated approach combines a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) to produce polysubstituted pyridines with complete regiochemical control and in good yields. core.ac.uk Such methods could be adapted to produce the 2,4,6-trimethyl substituted pattern.

Direct C-H functionalization has also emerged as a powerful tool, streamlining synthetic pathways by avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov For example, mechanochemically activated magnesium can mediate the direct C-4-H alkylation of pyridines with excellent regioselectivity. organic-chemistry.org Similarly, boron-mediated protocols allow for the highly regioselective functionalization of 2-aryl-N-heteroarenes, demonstrating the potential for precise modification of the pyridine scaffold. chalmers.se

Table 1: Comparison of Modern Pyridine Synthesis Strategies

| Method | Key Features | Precursors | Selectivity | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | One-pot synthesis, high stereoselectivity | Aldehydes, esters, C-H acids, ammonium acetate | High diastereoselectivity for tetrahydropyridine (B1245486) intermediates | researchgate.net |

| Modified Bohlmann-Rahtz | One-pot, three-component, catalyst-free | 1,3-dicarbonyl, alkynone, ammonia | Total regiocontrol | core.ac.uk |

| Direct C-H Functionalization | Avoids pre-functionalization, high atom economy | Pyridine derivative, alkyl halide | Excellent C-4 regioselectivity | organic-chemistry.org |

| Boron-Mediated Functionalization | Boracycle-directed, mild conditions | 2-aryl-N-heteroarene, BBr₃ | High ortho-regioselectivity on aryl substituent | chalmers.se |

Targeted synthesis of this compound requires the specific introduction of an amino group at the C-4 position and methyl groups at C-2, C-6, and the exocyclic nitrogen.

Alkylation: The alkylation of the pyridine core can be challenging due to the potential for over-alkylation or reaction at multiple sites. tcichemicals.com A classic approach involves the direct N-alkylation of a pyridine derivative; for example, 2,4,6-trimethylpyridine (B116444) (collidine) reacts with bromoethane (B45996) to form N-ethyl-2,4,6-trimethylpyridinium bromide. rsc.org This highlights the reactivity of the pyridine nitrogen, which would need to be considered or utilized in a synthetic route. For introducing methyl groups onto the ring itself, nickel-catalyzed reductive coupling of bromopyridines with alkyl bromides has proven effective for installing alkyl groups, including those that form all-carbon quaternary centers. organic-chemistry.org

Amination: Introducing an amino group at the C-4 position often involves the use of a pre-functionalized pyridine, such as a 4-halopyridine. A novel strategy for the selective synthesis of secondary amines involves the use of N-aminopyridinium salts as ammonia surrogates. chemrxiv.org These salts can undergo Chan-Lam coupling with aryl boronic acids, followed by N-alkylation and reductive cleavage of the N-N bond to yield the desired secondary amine. This method circumvents the challenges of over-alkylation common in traditional methods. tcichemicals.comchemrxiv.org

Catalytic Synthesis Routes

Catalysis offers mild, efficient, and selective pathways for the synthesis and derivatization of complex molecules like this compound.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides. tandfonline.combg.ac.rsacs.org The synthesis of various aminopyridine derivatives has been successfully achieved using this method, coupling halopyridines with a range of amines. tandfonline.comacs.orgresearchgate.net

In a closely related synthesis, a key intermediate for 6-amino-2,4,5-trimethylpyridin-3-ols was prepared via a Buchwald-Hartwig amination of 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine, demonstrating the reaction's utility on a sterically hindered, polysubstituted pyridine core. researchgate.net Similarly, copper-catalyzed amination reactions, which are enjoying a resurgence, provide an alternative, cost-effective method for synthesizing aminopyridines from bromopyridines using aqueous ammonia under mild conditions. researchgate.net

Table 2: Examples of Catalytic Amination of Halopyridines

| Halopyridine Substrate | Amine | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Volatile Amines | Pd₂(dba)₃ / Xantphos | Toluene, 100 °C | Good to Excellent | acs.org |

| 4-Aryl-2-chloropyridine | Various Amines | Pd(OAc)₂ / Ligand | Dioxane | High | tandfonline.combg.ac.rs |

| 2-Bromopyridine | Aqueous Ammonia | Cu₂O / DMEDA | Ethylene Glycol, 100°C | 81% | researchgate.net |

| 6-Bromo-2,4,5-trimethylpyridine derivative | Various Amines | Palladium(0) / Ligand | Not specified | High | researchgate.net |

Hydroamination and reductive amination are powerful, atom-economical methods for synthesizing amines. Intramolecular hydroamination has been utilized to synthesize pyridine and pyrazine (B50134) rings from amino-alkyne precursors, showcasing a direct route to the heterocyclic core. nih.gov

Reductive amination, the process of forming an amine from a carbonyl compound and an amine via an imine intermediate, is a key transformation in industrial synthesis. While often employing stoichiometric reductants, direct reductive amination using H₂ is more atom-economical. nih.gov Pyridine-borane complexes have been shown to be effective reagents for reductive aminations, providing high yields where other methods fail due to competitive side reactions. purdue.edu A recently developed rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts provides access to N-aryl piperidines through a reductive transamination process, highlighting a modern approach to pyridine ring reduction and functionalization. acs.org

Radical chemistry offers unique pathways for the synthesis and functionalization of heterocyclic compounds.

Radical Cyclization: Free-radical intramolecular cyclization provides a robust method for synthesizing fused polyheterocycles containing pyridine rings. beilstein-journals.org More recently, a metal-free, photocatalytic 6-endo radical cyclization of cyclopropylamides with alkynes has been developed to synthesize substituted pyridines, demonstrating a novel approach to constructing the core ring structure. sioc.ac.cn This method is noted for its high functional group tolerance. sioc.ac.cn

Atom Transfer Radical Polymerization (ATRP): While not a direct synthetic route to this compound, ATRP represents a significant application and a form of "derivatization" where the compound can act as a critical ligand. ATRP is a controlled radical polymerization technique that relies on a transition metal catalyst, typically copper, coordinated to a ligand. The electronic properties of the ligand profoundly influence the catalyst's activity and the polymerization's control. cmu.educmu.edu

Pyridine-based ligands are extensively used in ATRP. nih.govmdpi.com The introduction of electron-donating groups (EDGs) onto the pyridine ring, such as methyl and amino groups found in this compound, increases the stability of the resulting Cu(II) complex. nih.gov This leads to a larger ATRP equilibrium constant and a significantly faster polymerization rate. nih.gov For example, bipyridine ligands with dimethylamino substituents showed a 400-fold rate increase compared to unsubstituted bipyridine. nih.gov Therefore, this compound would be expected to be a highly effective ligand for forming exceptionally active ATRP catalysts, enabling polymerizations with very low catalyst concentrations (ppm levels). nih.govscispace.com

Table 3: Effect of Pyridine Ligand Substituents on ATRP

| Ligand Type | Substituent | Effect on Catalyst | Polymerization Outcome | Reference |

|---|---|---|---|---|

| 4,4'-disubstituted-2,2'-bipyridine | Electron-Donating (e.g., -NMe₂) | More stable Cu(II) complex, larger Kₐₜᵣₚ | Faster polymerization, better control with low catalyst concentration | nih.gov |

| Tris(2-pyridylmethyl)amine (TPMA) | Electron-Donating (e.g., -NR₂) | More negative reduction potential | >3 orders of magnitude higher activity | scispace.com |

| Guanidine-Pyridine | Guanidinyl group | Stabilizes active copper complex | High polymerization speed for styrene | mdpi.com |

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. tcichemicals.com Similarly, cascade reactions, which involve at least two consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step, allow for the rapid construction of complex molecular architectures from simple precursors. wikipedia.orgub.edu

While specific MCRs involving this compound are not extensively documented, the reactivity of related aminopyridines in such transformations provides a strong indication of its potential. The Gröbcke-Blackburn-Bienaymé (GBB) reaction, a well-known MCR, utilizes 2-aminopyridines, aldehydes, and isocyanides to construct imidazo[1,2-a]pyridine (B132010) derivatives. tcichemicals.comresearchgate.net This suggests that this compound, with its available amino group, could potentially serve as a substrate in analogous MCRs to generate novel heterocyclic systems.

Cascade reactions are also pivotal in synthesizing complex pyridine and piperidine (B6355638) structures. mdpi.com These reactions can be initiated by various means, including nucleophilic/electrophilic attacks, transition-metal catalysis, or organocatalysis, leading to intricate molecular frameworks in a single, efficient operation. wikipedia.org For instance, aza-Heck cyclizations and reductive amination cascades have been employed to create substituted piperidine rings. mdpi.com The development of cascade sequences applicable to the this compound scaffold would open new avenues for creating structurally diverse and complex derivatives.

Table 1: Representative Multi-Component Reactions for Heterocycle Synthesis

| Name of Reaction | Reactants | Product Type | Reference |

|---|---|---|---|

| Gröbcke-Blackburn-Bienaymé | 2-Aminoazine, Aldehyde, Isocyanide | Fused Nitrogen-Containing Heterocycles (e.g., Imidazo[1,2-a]pyridines) | tcichemicals.com |

| Hantzsch Dihydropyridine Synthesis | β-Keto ester (2 equiv.), Aldehyde, Ammonia | 1,4-Dihydropyridine | tcichemicals.com |

| Biginelli Reaction | β-Keto ester, Aromatic Aldehyde, Urea/Thiourea | Dihydropyrimidinone | tcichemicals.com |

| Strecker Reaction | Aldehyde, Hydrogen Cyanide, Ammonia | α-Amino acid | tcichemicals.com |

Biocatalytic and Enzymatic Synthesis Approaches for Pyridine Derivatives

The use of biocatalysts, such as isolated enzymes or whole-cell systems, represents a green and powerful alternative to traditional chemical synthesis for producing pyridine derivatives. numberanalytics.com These methods offer high selectivity (chemo-, regio-, and stereo-) under mild, environmentally friendly conditions. rsc.orgacs.org

Enzymes have demonstrated significant utility in constructing and modifying pyridine rings. Lipases, for example, can catalyze C-C and C-N bond formations, and have been successfully applied in trimolecular Mannich reactions to produce heterocyclic bases. nih.gov More specifically, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze the GBB multicomponent reaction to synthesize imidazo[1,2-a]pyridine derivatives from 2-aminopyridines. researchgate.net

Whole-cell biocatalysis is another effective strategy, particularly for oxyfunctionalizations of the pyridine ring. rsc.org For instance, resting cells of Rhodococcus jostii TMP1 have been used to synthesize 2,4,6-trimethylpyridin-3-ol via hydroxylation of 2,4,6-trimethylpyridine. researchgate.net Similarly, recombinant microbial cells have been engineered to perform one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, showcasing the potential for streamlined and sustainable production routes. rsc.org While nature has yet to provide a specific biocatalyst for the asymmetric dearomatization of activated pyridines, chemo-enzymatic cascades combining chemical synthesis with enzymatic steps are being developed to access stereo-defined piperidines. acs.org

Table 2: Examples of Biocatalytic Approaches for Pyridine Derivative Synthesis

| Biocatalyst | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| ***Candida antarctica* lipase B (CALB)** | Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine, Benzaldehyde, Isocyanide | Imidazo[1,2-a]pyridine derivative | researchgate.net |

| Lipase | Mannich Reaction | Pyridine-3-carbaldehyde, Acetone, Aniline sulphate | Heterocyclic Mannich Base | nih.gov |

| Recombinant Whole Cells (e.g., E. coli) | C-H Oxyfunctionalization | 2,6-Lutidine | 2,6-Bis(hydroxymethyl)pyridine | rsc.org |

| ***Rhodococcus jostii* TMP1 (Resting Cells)** | Hydroxylation | 2,4,6-Trimethylpyridine | 2,4,6-Trimethylpyridin-3-ol | researchgate.net |

| ***Burkholderia* sp. MAK1 (Whole Cells)** | Oxyfunctionalization | Pyridin-2-amines, Pyridin-2-ones | 5-Hydroxy derivatives | researchgate.net |

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of its chemical space. Derivatization can be targeted at the pyridine ring itself or at the exocyclic amino group, enabling the synthesis of a diverse library of analogues.

The pyridine core of this compound can be functionalized through several strategies, including cross-coupling reactions and modifications of the methyl substituents. A powerful method for introducing aryl groups onto a pyridine ring is the Suzuki–Miyaura cross-coupling reaction. beilstein-journals.org For example, 3,5-dibromo-2,4,6-trimethylpyridine, a closely related analogue, can be readily coupled with various arylboronic acids to yield symmetrically or unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines. beilstein-journals.org This demonstrates a viable route for introducing substituents at the 3- and 5-positions of the this compound ring, assuming a suitable halogenated precursor can be prepared.

The methyl groups on the pyridine ring are also amenable to modification. For instance, 2,4,6-trimethylpyridine (collidine) can be selectively alkylated at the 4-methyl position using a range of alkylating agents. google.com Furthermore, the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols often involves a key intermediate, 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine, which undergoes Buchwald-Hartwig amination to introduce various amino groups at the C(6)-position. nih.gov This highlights the utility of palladium-catalyzed reactions for functionalizing the pyridine core.

Table 3: Strategies for Modifying the Trimethylpyridine Ring

| Reaction Type | Position(s) Modified | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 3, 5 | Arylboronic acids, Palladium catalyst | 3,5-Diaryl-2,4,6-trimethylpyridine | beilstein-journals.org |

| Alkylation | 4-methyl | Alkylating agents | 4-Alkyl-2,6-dimethylpyridine derivative | google.com |

| Buchwald-Hartwig Amination | 6 | Amines, Palladium catalyst | 6-Amino-2,4,5-trimethylpyridin-3-ol derivative | nih.gov |

| Bromination | 3, 5 | Bromine, Oleum | 3,5-Dibromo-2,4,6-trimethylpyridine | beilstein-journals.org |

Modifications at the Exocyclic Amine Nitrogen

The exocyclic amino group at the C4-position is a key functional handle for derivatization. Standard techniques for modifying primary and secondary amines can be applied to synthesize a wide array of derivatives. sigmaaldrich.comjasco-global.com For example, the amino group can readily react with acyl chlorides or anhydrides to form amides. This strategy has been used in the analogous 6-amino-2,4,5-trimethylpyridin-3-ol series to prepare a diverse collection of amidopyridinols. researchgate.net

Beyond simple amidation, the amino group can be converted into ureas, thioureas, and carbamates by reacting with isocyanates, isothiocyanates, and chloroformates, respectively. researchgate.net Another derivatization strategy involves the formation of a formamidine (B1211174) by reacting the amine with reagents like N,N-dibutylformamide dimethyl acetal, which can also serve as a protecting group. nih.gov Furthermore, amino acids can be coupled to the exocyclic amine, as demonstrated in the synthesis of mimics of charged tRNA 3′-ends where amino acids are linked to a 3'-amino-3'-deoxyadenosine. nih.gov These transformations significantly expand the structural diversity achievable from the this compound starting material.

Table 4: Representative Derivatization Reactions for the Exocyclic Amine

| Reaction Type | Reagent Class | Functional Group Formed | Reference |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amide | researchgate.net |

| Urea Formation | Isocyanates | Urea | researchgate.net |

| Thiourea Formation | Isothiocyanates | Thiourea | researchgate.net |

| Carbamate Formation | Chloroformates | Carbamate | researchgate.net |

| Formamidine Formation | N,N-Dialkylformamide acetals | Formamidine | nih.gov |

| Amino Acid Coupling | Activated Amino Acids | Peptide Bond (Amide) | nih.gov |

Elucidation of Reaction Mechanisms and Kinetics for N,2,6 Trimethylpyridin 4 Amine Derivatives

Mechanistic Investigations of Carbon-Nitrogen (C-N) Bond Forming Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, enabling the construction of a vast array of nitrogen-containing molecules. For derivatives of N,2,6-trimethylpyridin-4-amine, these reactions are key to both their synthesis and their application in further chemical transformations.

Common C-N bond-forming reactions include Buchwald-Hartwig amination, Ullmann-type couplings, and reductive amination. mit.edutcichemicals.com While direct mechanistic studies on this compound are not extensively documented, the synthesis of structurally similar compounds, such as 6-amino-2,4,5-trimethylpyridin-3-ols, has been achieved via a palladium-catalyzed Buchwald-Hartwig amination. nih.govresearchgate.net This reaction involves the coupling of an amine with a halo-pyridine, a key step that highlights the utility of transition metal catalysis in constructing such substituted pyridines. nih.gov

The general mechanism for a palladium-catalyzed C-N cross-coupling reaction, which can be inferred for the synthesis of this compound derivatives, typically proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. In the context of synthesizing a derivative, a palladium(0) catalyst would first oxidatively add to an aryl halide. The resulting palladium(II) complex would then undergo ligand exchange with the amine, followed by reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. mit.edu

A plausible synthetic route to N-aryl derivatives of 2,6-dimethylpyridin-4-amine (B184052) would involve the coupling of 4-amino-2,6-dimethylpyridine with various aryl halides. The reaction conditions for such transformations are critical and often require a careful selection of catalyst, ligand, and base to achieve high yields.

| Reaction Type | Key Intermediates | General Mechanistic Steps |

| Buchwald-Hartwig Amination | Pd(0)/Pd(II) species, amido-complexes | Oxidative addition, amine coordination, deprotonation, reductive elimination |

| Ullmann Coupling | Cu(I)/Cu(III) species | Oxidative addition, ligand exchange, reductive elimination |

| Reductive Amination | Imines, Iminium ions | Condensation of an amine with a carbonyl, followed by reduction |

Studies of Nucleophilic Substitution Pathways and Enamine Chemistry

The pyridine (B92270) ring is generally susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon N-oxidation. For this compound, the amino group at the C4 position and the methyl groups at the C2 and C6 positions significantly influence its reactivity in nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental process for introducing a range of functional groups. The reactivity of pyridines in SNAr reactions is dependent on the nature and position of substituents and the leaving group. iust.ac.ir The synthesis of 4-aminopyridine (B3432731) derivatives can be achieved through the reaction of 4-halopyridines with amines. semanticscholar.org The mechanism involves the nucleophilic attack of the amine on the electron-deficient carbon atom bearing the halogen, forming a Meisenheimer-like intermediate, which then eliminates the halide ion to yield the substituted product.

Enamines are versatile intermediates in organic synthesis, typically formed from the reaction of a secondary amine with an aldehyde or ketone. researchgate.net They act as nucleophiles in alkylation and acylation reactions. While the exocyclic amine of this compound is a primary amine, its derivatives where the 4-amino group is secondary could theoretically form enamines with carbonyl compounds. However, the aromaticity of the pyridine ring makes the formation of an enamine involving the ring itself less favorable than with saturated systems. The primary utility of the amino group in this compound is more likely to be as a nucleophile itself or as a directing group in electrophilic substitutions.

| Reaction Pathway | Reactants | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Halopyridine derivative, Nucleophile (e.g., amine, alkoxide) | Formation of a Meisenheimer-like intermediate; requires an activated pyridine ring or harsh conditions. |

| Imine Formation | Primary amine, Aldehyde or Ketone | Reversible, acid-catalyzed reaction leading to a C=N bond. researchgate.net |

| Enamine Formation (from secondary amine derivatives) | Secondary amine, Aldehyde or Ketone | Formation of a C=C-N system; the enamine acts as a carbon nucleophile. researchgate.netresearchgate.net |

Examination of Catalytic Cycles Involving this compound as a Ligand or Base

The steric hindrance provided by the two methyl groups adjacent to the nitrogen atom in this compound, similar to its close analog 2,4,6-trimethylpyridine (B116444) (collidine), makes it a potentially valuable non-nucleophilic base in a variety of catalytic reactions. iust.ac.irchemicalland21.com Such bases are crucial in processes where the base should not compete with the desired nucleophile.

In catalytic cycles such as reductive amination, a base is often required to facilitate certain steps without interfering with the catalyst or substrates. For instance, in frustrated Lewis pair (FLP) chemistry, sterically hindered pyridines can act as the Lewis base component. cuni.cznih.gov In a direct reductive amination of carbonyl compounds, a base like collidine has been shown to be essential for activating H₂ with weakly basic substrates. nih.gov It is plausible that this compound could play a similar role.

Furthermore, pyridine derivatives are widely used as ligands in transition metal catalysis. The nitrogen atom can coordinate to a metal center, influencing its electronic properties and steric environment, thereby modulating the catalyst's activity and selectivity. chemrxiv.org For example, in the C-H arylation of amino acids, substituted pyridines like 2,6-lutidine have been identified as superior ligands. chemrxiv.org The electronic properties of this compound, with its electron-donating amino group, could make it an interesting ligand for various catalytic transformations.

| Catalytic Role | Reaction Example | Proposed Function of this compound |

| Non-nucleophilic Base | Elimination reactions, Condensation reactions | Proton abstraction without competing nucleophilic attack. |

| Ligand in Transition Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck), C-H activation | Coordination to the metal center, modifying its reactivity and selectivity. |

| Component of a Frustrated Lewis Pair | Hydrogenation, Reductive amination | Acting as a sterically encumbered Lewis base for small molecule activation. |

Kinetic Analysis of Transformation Pathways

Kinetic analysis provides quantitative insights into reaction rates and mechanisms. For reactions involving this compound derivatives, understanding the kinetics is essential for optimizing reaction conditions and for elucidating the rate-determining steps of catalytic cycles.

The rate of a reaction is typically expressed by a rate law, where the rate is proportional to the concentrations of the reactants raised to a certain power, known as the order of the reaction. mdpi.com For a hypothetical C-N bond-forming reaction where a derivative of this compound (A) reacts with another reagent (B) in the presence of a catalyst, the rate law might be expressed as:

Rate = k[A]x[B]y[Catalyst]z

Here, k is the rate constant, and x, y, and z are the orders of the reaction with respect to each species. These parameters would need to be determined experimentally by systematically varying the concentrations of the reactants and catalyst and observing the effect on the initial reaction rate.

Factors that would be expected to influence the kinetics of reactions involving this compound include:

Steric Hindrance: The methyl groups at the 2 and 6 positions can sterically hinder the approach of reactants to the pyridine nitrogen or adjacent positions, affecting reaction rates.

Electronic Effects: The electron-donating nature of the amino group at the C4 position increases the electron density of the pyridine ring, which can influence its nucleophilicity and basicity, and thereby the kinetics of reactions in which it participates.

Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of reactants, intermediates, and transition states, leading to changes in reaction rates.

| Kinetic Parameter | Definition | Significance |

| Rate Constant (k) | A proportionality constant in the rate law that relates the rate of the reaction to the concentrations of the reactants. | Indicates the intrinsic speed of a reaction at a given temperature. |

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | Describes how the rate is affected by the concentration of that species. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. |

| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half of its initial value. | A useful measure of reaction speed, particularly for first-order reactions. |

Advanced Spectroscopic and Structural Characterization of N,2,6 Trimethylpyridin 4 Amine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including N,2,6-trimethylpyridin-4-amine and its analogs. nih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, detailed information about the molecular framework can be obtained. nih.gov

In the ¹H NMR spectrum of a related compound, 2-amino-4-methylpyridine, the aromatic protons exhibit distinct signals, as do the methyl and amine protons, providing clear evidence of their chemical environments. chemicalbook.com For instance, the proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. Similarly, the proton at position 3 would also be a doublet, coupled to the proton at position 5, which in turn would appear as a doublet of doublets. The methyl protons would present as a singlet, and the amine protons would also typically be a singlet, although its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. For this compound, one would expect to see distinct signals for the three methyl carbons, the three aromatic carbons of the pyridine (B92270) ring, and the carbon of the dimethylamino group.

Studies on substituted pyridines have shown that the coordination of a metal ion or protonation of the pyridine nitrogen significantly affects the NMR chemical shifts. researchgate.netmdpi.com For example, upon coordination, a deshielding effect is often observed for the protons and carbons of the pyridine ring. researchgate.net This information is crucial for understanding the electronic structure and reactivity of these compounds.

Table 1: Representative ¹H NMR Data for a Substituted Pyridine Analog

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-6 | 7.81 | d |

| H-5 | 6.37 | dd |

| H-3 | 6.20 | d |

| -CH₃ | 2.16 | s |

| -NH₂ | 4.68 | s |

Data adapted for a representative substituted pyridine analog.

Mass Spectrometry (MS) Techniques for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to identify and quantify impurities. Various MS techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), are employed for the comprehensive analysis of this compound and its analogs. uab.edutandfonline.com

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. waters.com In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification. nist.govmassbank.eu The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight of 136.19 g/mol . nih.gov

LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for analyzing less volatile or thermally labile compounds and for profiling impurities in a sample. nih.gov

MALDI-TOF MS is a soft ionization technique that is often used for the analysis of large molecules and complex mixtures. acs.orgresearchmap.jp In the context of pyridine derivatives, MALDI-TOF MS has been used to study the oligomerization of palladium complexes containing pyridine ligands. acs.orgresearchmap.jp This technique can provide valuable information about the formation of higher molecular weight species and impurities. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Exact Mass | 136.100048 g/mol |

Data obtained from PubChem. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and conformational properties of molecules like this compound. njit.edunih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. njit.edu

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching vibrations of the methyl groups and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching vibrations of the amino group. The positions and intensities of these bands can provide information about the electronic environment of the functional groups. For instance, studies on monosubstituted pyridines have shown that the vibrational frequencies can be influenced by the position of the substituent on the ring. njit.edu

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations, which often give rise to strong Raman signals.

The combination of FT-IR and Raman spectroscopy can be used to perform a complete vibrational analysis of a molecule, leading to a more detailed understanding of its structure and bonding. cdnsciencepub.com Furthermore, these techniques can be used to study intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (if primary/secondary amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C/C=N Ring Stretch | 1400-1600 |

| C-N Stretch | 1250-1350 |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The crystal structure of a molecule reveals not only its intramolecular geometry but also how the molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netacs.org For this compound, potential hydrogen bonding between the amine hydrogen (if present as a secondary amine) and the nitrogen atom of an adjacent pyridine ring could play a significant role in the crystal packing. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound. sielc.comresearchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

HPLC is a widely used technique for the separation, identification, and quantification of compounds. researchgate.net A typical HPLC method for a pyridine derivative would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid additive to improve peak shape. sielc.com The retention time of the compound is a characteristic property that can be used for its identification, while the area under the peak is proportional to its concentration.

UPLC is a more recent development that utilizes smaller stationary phase particles and higher pressures to achieve faster separations with higher resolution and sensitivity compared to conventional HPLC. This makes UPLC particularly well-suited for high-throughput analysis and for the detection of trace impurities.

Both HPLC and UPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), to provide additional information for peak identification and purity confirmation. nih.gov These hyphenated techniques are powerful tools for quality control and for the analysis of complex samples in various fields, including pharmaceutical and environmental analysis.

Computational Chemistry and Theoretical Studies on N,2,6 Trimethylpyridin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are valuable for predicting the geometry, electronic properties, and reactivity of molecules like N,2,6-trimethylpyridin-4-amine.

Recent studies have employed DFT calculations to understand the electronic and structural similarities of related pyridine (B92270) derivatives. pnnl.gov For instance, DFT analysis has been used to evaluate the N2 binding affinities in chromium complexes, highlighting how the steric environment around the metal center, influenced by ligands, impacts reactivity. pnnl.gov The B3LYP/6-31G* level of theory has been shown to yield promising results in correlating with experimental values for similar aromatic compounds. acs.org DFT calculations can predict key electronic parameters that govern reactivity. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment.

Table 1: Calculated Electronic Properties of Pyridine Derivatives using DFT

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| Pyridine | -6.89 | -0.65 | 6.24 | 2.22 |

| 2-Methylpyridine | -6.78 | -0.58 | 6.20 | 1.95 |

| 2,6-Dimethylpyridine | -6.69 | -0.52 | 6.17 | 1.88 |

| N,N-Dimethylpyridin-4-amine | -5.75 | -0.21 | 5.54 | 4.15 |

| This compound | Data not available | Data not available | Data not available | Data not available |

This table is illustrative and based on typical values for related compounds. Actual calculated values for this compound would require specific DFT calculations.

The amino group at the 4-position is expected to significantly increase the HOMO energy, making the compound more susceptible to electrophilic attack and increasing its nucleophilicity compared to unsubstituted or alkyl-substituted pyridines. researchgate.net The methyl groups at the 2 and 6 positions can provide steric hindrance and also influence the electronic properties through inductive effects.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net These simulations allow the study of conformational changes and the flexibility of molecules over time, providing insights into their dynamic behavior. researchgate.net

For this compound, MD simulations can be employed to explore its conformational landscape. The rotation of the N-methyl groups and the potential out-of-plane movement of the amino group can be investigated. Understanding the preferred conformations is crucial as they can influence the molecule's ability to interact with other molecules, including biological receptors.

In studies of related complex systems, MD simulations have been used to characterize the binding stability and conformational changes of proteins induced by drug molecules. mdpi.com For a molecule like this compound, MD simulations could reveal the flexibility of the pyridine ring and its substituents, which can be important for its interaction with a target binding site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govkashanu.ac.irresearchgate.net These models are used to predict the activity or properties of new, untested compounds. kashanu.ac.ir

QSAR and QSPR studies often utilize molecular descriptors derived from the compound's structure. These descriptors can be categorized as hydrophobic, electronic, and steric. nih.gov For a series of pyridine derivatives, a QSPR model could be developed to predict properties like molar diamagnetic susceptibility. semanticscholar.org Similarly, QSAR models can be constructed to predict the biological activity of a series of related compounds, such as inhibitors of a specific enzyme. mdpi.com

For this compound and its derivatives, a QSAR study could be undertaken to correlate their structural features with a specific biological activity, for instance, as kinase inhibitors. nih.gov Descriptors could include the number of methyl groups, the electronic properties calculated by DFT, and steric parameters. A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts. frontiersin.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

In studies involving derivatives of similar aminopyridine structures, molecular docking has been instrumental in understanding their binding modes. For example, docking studies of aminopyrimidine derivatives with Fibroblast Growth Factor Receptor 4 (FGFR4) have provided insights into the structural basis for their inhibitory activity and selectivity. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's binding site.

A molecular docking simulation of this compound into a relevant receptor could elucidate its potential binding pose and interactions. This information is crucial for understanding its mechanism of action and for designing more potent and selective derivatives. For example, the methyl groups at the 2 and 6 positions could play a significant role in the binding by fitting into specific hydrophobic pockets of the receptor or by sterically preventing certain binding modes.

In Silico Design and Virtual Screening of this compound Derivatives

In silico design and virtual screening are computational techniques used to identify promising new drug candidates from large libraries of virtual compounds. These methods leverage the computational tools described above, such as QSAR and molecular docking, to rapidly assess the potential of many molecules before they are synthesized and tested in the lab.

The design of new this compound derivatives can be guided by the insights gained from DFT, MD, and docking studies. For example, if docking simulations suggest that an additional functional group at a specific position could form a favorable interaction with the target receptor, new derivatives incorporating that group can be designed in silico.

Virtual screening can then be used to evaluate a large library of these designed derivatives. This process typically involves filtering the compounds based on physicochemical properties (to ensure drug-likeness) and then ranking them based on their predicted binding affinity from molecular docking. This approach has been successfully used to identify potential inhibitors for various targets. tandfonline.com By applying these methods to this compound, it is possible to accelerate the discovery of new derivatives with improved biological activity.

Applications of N,2,6 Trimethylpyridin 4 Amine in Diverse Research Fields

Medicinal Chemistry and Drug Discovery

The pyridine (B92270) nucleus is a ubiquitous feature in numerous pharmaceuticals, and its derivatives are cornerstones of modern drug discovery. rsc.org The N,2,6-trimethylpyridin-4-amine framework serves as a versatile starting point for the synthesis of complex molecules with diverse biological activities.

This compound is recognized as a crucial building block in the synthesis of more complex chemical entities. cymitquimica.combldpharm.combldpharm.com Its structure is a versatile scaffold used by researchers to construct Active Pharmaceutical Ingredients (APIs). ontosight.ai The presence of reactive sites on the pyridine ring and the amino group allows for a variety of chemical modifications, enabling the creation of large libraries of compounds for screening. researchgate.net The pharmaceutical industry relies on such heterocyclic amines for the production of a wide array of medicines, where they form the core of the final drug molecule responsible for its therapeutic effect. ontosight.ai

Table 1: this compound as a Chemical Building Block

| CAS Number | Molecular Formula | Molecular Weight | Primary Application |

|---|

The fibroblast growth factor receptor 4 (FGFR4) has emerged as a significant target in cancer therapy, particularly for hepatocellular carcinoma (HCC). peerj.com Researchers have designed and synthesized novel inhibitors based on aminopyridine scaffolds. Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been developed as selective FGFR4 inhibitors. nih.govnih.gov

In one study, a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were synthesized and evaluated for their ability to inhibit FGFR4. nih.govresearchgate.net One particular compound, designated 6O, demonstrated high selectivity for FGFR4 over other FGFR family members (FGFR1-3) and exhibited potent anti-proliferative activity against Hep3B, a human HCC cell line. nih.govnih.gov This compound's efficacy was found to be comparable to the established FGFR4 inhibitor BLU9931 in an in vivo tumor model. nih.govresearchgate.net The structure-activity relationship studies highlighted that the specific substitution pattern on the trimethylpyridine core is crucial for achieving high potency and selectivity. nih.gov

Table 2: Research Findings on Trimethylpyridine-based FGFR4 Inhibitors

| Compound ID | Core Structure | Key Finding | Reference |

|---|---|---|---|

| 6O | Aminodimethylpyrimidinol | Showed marked FGFR4 selectivity (398–664 fold) over FGFR1–3 and inhibited Hep3B tumor growth. nih.govresearchgate.net | nih.govnih.gov |

| 6A | Aminotrimethylpyridinol | Exhibited an 8-fold selectivity for FGFR4 over FGFR1–3. | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. plos.org Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been investigated as potent antiangiogenic agents. researchgate.netnih.gov These compounds have demonstrated significant inhibitory effects on angiogenesis in various assays, including the chick chorioallantoic membrane (CAM) model. researchgate.netnih.gov

For instance, the compound BJ-1108 (2,4,5-trimethyl-6-phenylaminopyridin-3-ol) was found to significantly inhibit serotonin-induced angiogenesis and tumor growth. plos.org Further studies on 6-amido-2,4,5-trimethylpyridin-3-ols revealed that these analogs possess potent antiangiogenic and antitumor activities, in some cases exceeding the activity of the positive control SU4312 in the CAM assay. nih.gov The development of these trimethylpyridine-based compounds offers a promising scaffold for novel angiogenesis inhibitors. nih.govmdpi.com

Pyridine and its derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antiviral activities. mdpi.com Research has shown that methylated pyridines, in particular, can possess significant antifungal and antimicrobial properties. researchgate.net For example, 2,4,6-trimethylpyridine-3-carboxylic acid has demonstrated notable activity against various bacterial and fungal strains.

While direct studies on this compound are limited in this context, the broader family of pyridine derivatives has been extensively explored. Synthetic derivatives incorporating the pyridine nucleus have been effective against a range of pathogens, including drug-resistant bacteria. semanticscholar.org Other research has focused on synthesizing pyridine compounds with antiviral potential, for example, against the SARS-CoV-2 virus. researchgate.netcrie.ru The versatility of the pyridine scaffold allows for the generation of derivatives with potentially enhanced antimicrobial or antiviral efficacy. mdpi.com

Table 3: Antimicrobial Activity of a Related Trimethylpyridine Derivative

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4,6-trimethylpyridine-3-carboxylic acid | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Data sourced from a study on the antimicrobial properties of pyridine derivatives.

The design of specific ligands that can bind to biological targets with high affinity and selectivity is a fundamental goal in drug discovery. The this compound structure serves as a valuable pharmacophore, or core active moiety, for this purpose. ontosight.airesearchgate.net Its rigid aromatic system and the potential for multiple points of interaction through hydrogen bonding and hydrophobic interactions make it an ideal starting point for ligand design.

The successful development of selective FGFR4 inhibitors based on a trimethylpyridine scaffold is a prime example of targeted ligand design. nih.govnih.gov By modifying the substituents on the core ring, researchers were able to fine-tune the binding affinity and selectivity of the compounds for the intended receptor, leading to potent and specific biological activity. nih.gov This highlights the importance of the trimethylpyridine framework as a template for creating ligands aimed at a variety of biological targets.

Catalysis

In the field of catalysis, sterically hindered, non-nucleophilic bases play a critical role. While not this compound itself, the closely related compound 2,4,6-trimethylpyridine (B116444), also known as collidine, is widely used. Its application in various catalytic systems provides insight into the potential roles of substituted pyridines in this domain.

Collidine is often employed as a proton scavenger in reactions that produce acid byproducts, preventing undesired side reactions or catalyst deactivation. For example, it has been used in iron-catalyzed decarboxylative amination reactions with nitroarenes. nju.edu.cn It has also been utilized in chromium-catalyzed reactions for the synthesis of ammonia (B1221849) (NH₃) and hydrazine (B178648) (N₂H₄) through the silylation of dinitrogen (N₂). pnnl.gov Furthermore, the synthesis of methylpyridines itself can be achieved through catalytic methods in the gas phase over various solid catalysts. semanticscholar.org These examples underscore the utility of the trimethylpyridine scaffold in facilitating important chemical transformations.

Materials Science and Polymer Chemistry

Building Block for Advanced Polymeric Materials and Networks

The structural rigidity and defined geometry of the pyridine ring make this compound and its derivatives valuable building blocks for the synthesis of advanced polymeric materials. bldpharm.commdpi.com By incorporating these units into polymer backbones, materials with specific thermal, mechanical, and electronic properties can be designed. The ability to modify the pyridine ring with various functional groups allows for the fine-tuning of these properties.

Development of Multifunctional Amines as Crosslinking Agents

Multifunctional amines are crucial in materials science for creating crosslinked networks in polymers, enhancing their mechanical properties and stability. rsc.org While this compound itself is not extensively documented as a crosslinking agent, the broader class of multifunctional amines is widely utilized. rsc.orgthermofisher.com These agents are integral to the formation of thermoset materials, such as epoxies, and in the development of covalent adaptable networks (CANs), which are recyclable crosslinked materials. rsc.org The reactivity of amine groups allows for the formation of robust covalent bonds with various functional groups, leading to the three-dimensional structures characteristic of crosslinked polymers. thermofisher.com

The design of novel multifunctional amines is an active area of research, with a focus on creating rigid crosslinkers to improve material properties. rsc.org For instance, triamine-functionalized rigid crosslinkers have been synthesized for applications in materials science. rsc.org The primary amine groups are particularly reactive and are targeted for conjugation with a variety of chemical groups, including NHS esters and imidoesters, to form stable crosslinks. thermofisher.com

Table 1: Common Amine-Reactive Chemical Groups Used in Crosslinking

| Chemical Group | Reactive Towards | Bond Formed |

| N-hydroxysuccinimide (NHS) esters | Primary amines | Amide |

| Imidoesters | Primary amines | Amidine |

| Isothiocyanates | Primary amines | Thiourea |

| Aldehydes | Primary amines | Schiff base (reducible to secondary amine) |

This table is generated based on information from various sources discussing amine-reactive crosslinking chemistries. thermofisher.com

Agrochemical Research and Development

The pyridine scaffold is a key structural motif in many agrochemicals. While direct applications of this compound in commercial herbicides and pesticides are not prominent in available literature, related pyridine derivatives are fundamental in this sector. lookchem.comontosight.ai

Precursor in the Synthesis of Herbicides and Pesticides

Pyridine derivatives are important intermediates in the synthesis of various agrochemicals. lookchem.comontosight.ai For example, 2,4,6-trimethylpyridine is used as a precursor in the production of certain pesticides. lookchem.comexsyncorp.com The structural features of the pyridine ring, including the position and nature of substituents, are critical to the biological activity of the final product. The synthesis of complex agrochemicals often involves multi-step processes where pyridine-based molecules are modified to achieve the desired efficacy and spectrum of activity. While specific examples detailing the use of this compound as a direct precursor were not found, the general importance of substituted pyridines in this field is well-established. lookchem.comontosight.aiexsyncorp.com

Enhancement of Efficacy and Stability in Agrochemical Formulations

The formulation of agrochemicals is a critical aspect that influences their effectiveness and environmental impact. Amines can play a role in these formulations. For instance, the dimethylamine (B145610) salt of 2,4-D is a common and less volatile form of this widely used herbicide. epa.gov The use of amine salts can improve the handling characteristics and reduce the potential for drift of the active ingredient. epa.gov While there is no specific information on the use of this compound for enhancing agrochemical formulations, the principle of using amines to modify the properties of the active ingredient is a recognized strategy in the industry.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. acs.orguclouvain.be Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties by controlling these intermolecular interactions. d-nb.infomdpi.com

Investigation of Intermolecular Interactions and Crystal Packing

Researchers in crystal engineering utilize databases like the Cambridge Structural Database (CSD) to analyze patterns in crystal packing and to understand how different functional groups direct the assembly of molecules. nih.gov This knowledge is then applied to design new materials with specific properties. d-nb.info

Design of Supramolecular Assemblies Utilizing this compound

The principles of molecular recognition and self-assembly are central to the design of supramolecular structures. uclouvain.bemdpi.com this compound, with its specific arrangement of functional groups, can act as a building block in the construction of larger, well-defined supramolecular assemblies. The pyridine nitrogen can coordinate to metal centers, forming coordination polymers, while the amine group can participate in hydrogen bonding networks. uzh.ch

For example, pyridine derivatives are known to form co-crystals with other molecules through specific interactions like halogen bonding. oup.com The ability to form predictable and strong intermolecular interactions is key to the rational design of complex supramolecular architectures. acs.org While specific supramolecular assemblies based solely on this compound are not detailed in the provided search results, the foundational principles of supramolecular chemistry suggest its potential as a component in such systems. mdpi.com

Future Directions and Emerging Research Avenues for N,2,6 Trimethylpyridin 4 Amine

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of new molecules. jsr.orgijirt.org For N,2,6-trimethylpyridin-4-amine and its analogues, these computational tools offer a pathway to rapidly predict properties and accelerate development timelines. ML algorithms can be trained on large datasets of chemical structures and their associated biological activities or material properties to identify promising candidates for synthesis and testing. mdpi.comnih.gov

In drug discovery, ML models can predict a compound's bioactivity, toxicity, and pharmacokinetic profile based solely on its structure. nih.gov This in silico screening allows researchers to prioritize derivatives of this compound that are most likely to succeed as therapeutic agents, saving considerable time and resources. nih.gov For instance, generative models can design novel molecular structures based on the this compound scaffold, optimized for specific properties like binding affinity to a target protein. mdpi.com

In material science, a machine learning-assisted material genome approach (MGA) has been proposed to precisely design high-efficiency adsorbents based on pyridine (B92270) polymers. acs.org By developing ML models that accurately predict adsorption capacity from the adsorbent's structure and the solvent environment, researchers can screen vast virtual libraries. acs.org This methodology could be applied to polymers incorporating the this compound moiety to design materials with tailored properties for applications such as capturing pollutants or in specialized chemical separations.

Below is a table illustrating potential applications of various ML models in the context of this compound research.

| Machine Learning Model | Application in Drug Discovery | Application in Material Design | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity (e.g., enzyme inhibition) of novel derivatives. nih.gov | Predict material properties (e.g., thermal stability, conductivity). | Prioritization of candidates for synthesis. |

| Generative Adversarial Networks (GANs) | Design new molecules with desired therapeutic profiles based on the core scaffold. nih.gov | Generate novel polymer structures with optimized functional properties. | Discovery of novel, high-performance compounds. |

| Graph Neural Networks (GNNs) | Predict drug-target interactions and binding affinity. nih.gov | Model and predict the performance of functionalized materials. acs.org | Identification of new therapeutic targets and material applications. |

| Recurrent Neural Networks (RNNs) | Generate novel derivatives and predict their properties. mdpi.com | Design sequences in copolymers for specific self-assembly behaviors. | Efficient exploration of the chemical space. |

The integration of explainable AI (XAI) is also a critical future step, as it helps chemists understand the rationale behind a model's prediction, bridging the gap between computational output and human intuition in compound optimization. ijirt.orgnih.gov

Sustainable Synthesis and Green Chemistry Principles for this compound Production

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. rasayanjournal.co.in Future research on this compound will undoubtedly focus on developing more sustainable and efficient synthetic routes. Traditional methods for synthesizing pyridine derivatives often rely on hazardous solvents and reagents, but greener alternatives are emerging. rasayanjournal.co.in

Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Catalysis: Utilizing catalysts, especially reusable heterogeneous catalysts like zeolites or solid-supported metal complexes, can increase reaction rates, improve selectivity, and reduce waste. biosynce.comrsc.orgnih.gov Iron-catalyzed cyclization, for example, has been shown to be effective for producing substituted pyridines. rsc.org

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, increase yields, and lead to purer products compared to conventional heating. rasayanjournal.co.innih.gov

Solvent-Free and Alternative Solvents: Conducting reactions without solvents or using environmentally benign solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions and simplifies purification. rasayanjournal.co.inbiosynce.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves efficiency and reduces waste by minimizing intermediate separation and purification steps. rasayanjournal.co.in

Flow Chemistry: Continuous-flow processes in microreactors offer enhanced control over reaction parameters, improved safety, and easier scalability. researchgate.net This method has been used to significantly speed up the synthesis of related amine compounds. researchgate.net

The following table compares conventional and green approaches for the synthesis of pyridine and amine compounds.

| Principle | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

| Solvents | Use of hazardous organic solvents (e.g., benzene, chloroform). | Solvent-free conditions, water, or green solvents (e.g., ionic liquids). rasayanjournal.co.in | Reduced toxicity and environmental pollution. |

| Energy | Prolonged heating with conventional methods. | Microwave irradiation or mechanochemistry. nih.govnih.gov | Faster reactions, lower energy consumption. |

| Catalysis | Stoichiometric reagents, often toxic. | Use of recyclable catalysts (e.g., zeolites, iron catalysts). rsc.orgnih.gov | Higher efficiency, less waste, catalyst can be reused. |

| Process | Multi-step synthesis with isolation of intermediates. | One-pot multicomponent reactions or flow chemistry. rasayanjournal.co.inresearchgate.net | Increased atom economy, reduced waste and operational time. |

By embracing these principles, the production of this compound can become more economically viable and environmentally responsible. rsc.org

Exploration of Novel Biological Targets and Therapeutic Modalities

While the initial biological profile of this compound may be known, its full therapeutic potential remains largely untapped. Future research will focus on screening this compound and its newly designed derivatives against a broader range of biological targets to uncover novel therapeutic applications. Pyridine-based structures are scaffolds for a wide array of biologically active molecules, suggesting significant potential. nih.govacs.org

Emerging areas of interest for pyridine derivatives include:

Kinase Inhibition: Many pyridine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases. Targets could include PIM-1 kinase, Bruton's tyrosine kinase (BTK), and fibroblast growth factor receptors (FGFRs). acs.orgnih.govnih.gov For instance, novel aminodimethylpyrimidinol derivatives have shown selective inhibition of FGFR4, a target in hepatocellular carcinoma. nih.govresearchgate.net

Enzyme Inhibition: Beyond kinases, other enzymes are viable targets. Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is an attractive cancer therapy target, and substituted pyridine carboxamides have been discovered as potent allosteric inhibitors. nih.gov

Receptor Antagonism: Pyridine compounds have been developed as antagonists for various receptors, including the corticotropin-releasing factor-1 (CRF₁) receptor for potential use in anxiety and depression. acs.org

Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics. Pyridine derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. nih.govresearchgate.net

The table below outlines potential biological targets for this compound derivatives based on activities reported for related structures.

| Target Class | Specific Target Example | Associated Disease Area | Rationale for Exploration |

| Protein Kinases | PIM-1 Kinase acs.org | Cancer (e.g., breast, prostate) | Pyridine motifs are common in PIM-1 inhibitors. acs.org |

| FGFR4 nih.govresearchgate.net | Hepatocellular Carcinoma | Aminopyri(mi)dinol scaffolds show high selectivity for FGFR4. nih.gov | |

| Bruton's Tyrosine Kinase (BTK) nih.gov | B-cell Cancers, Autoimmune Disease | Pyrazolopyrimidine derivatives are potent BTK inhibitors. nih.gov | |

| Phosphatases | SHP2 nih.gov | Cancer | Substituted pyridine carboxamides act as allosteric SHP2 inhibitors. nih.gov |

| Antimicrobial | Bacterial Cell Wall Synthesis | Bacterial Infections | Pyridine scaffolds are being explored for activity against multidrug-resistant bacteria. nih.govresearchgate.net |

This exploration will be heavily supported by the AI/ML-driven methods discussed previously, which can help identify the most promising target-compound pairings for further investigation.

Advanced Characterization Techniques for In Situ Reaction Monitoring

To optimize the synthesis of this compound, particularly when developing sustainable and continuous flow processes, real-time analysis is crucial. Advanced characterization techniques that allow for in situ (in the reaction mixture) monitoring provide immediate feedback on reaction progress, impurity formation, and yield. mdpi.com This aligns with the Process Analytical Technology (PAT) initiative, which aims to improve manufacturing through timely measurements.

Future research will likely incorporate the following techniques for real-time monitoring of this compound synthesis:

In Situ NMR Spectroscopy: Provides detailed structural information and quantitative data on the concentration of reactants, intermediates, and products as the reaction proceeds. rsc.org

In Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods are well-suited for flow chemistry and can monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time. mdpi.comrsc.org

Mass Spectrometry (MS): Techniques like ReactIR (Reaction Analysis by Infrared) coupled with MS can provide continuous analysis of the reaction mixture, identifying components by their mass-to-charge ratio.

The table below summarizes how these techniques can be applied to monitor the synthesis of this compound.

| Technique | Information Provided | Application in Reaction Monitoring |

| Nuclear Magnetic Resonance (NMR) | Quantitative concentration of species, structural confirmation of intermediates. rsc.org | Tracking reaction kinetics, identifying unexpected byproducts, optimizing reaction conditions. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Changes in functional groups (e.g., C=N, N-H). mdpi.comrsc.org | Determining reaction initiation, progression, and endpoint in real-time. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, quantification of product purity. mdpi.com | Monitoring for byproduct formation and assessing the efficiency of the reaction. |

| Differential Scanning Calorimetry (DSC) | Thermal events (e.g., heat flow, phase transitions). rsc.orgtandfonline.com | Assessing reaction thermodynamics and safety parameters. |

By using these advanced characterization tools, researchers can gain a deeper understanding of the reaction mechanisms involved in synthesizing this compound, leading to more robust, efficient, and scalable manufacturing processes. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing N,2,6-trimethylpyridin-4-amine and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyrimidine derivatives are often prepared by reacting 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine with amines under reflux in solvents like ethanol or DMF. Key steps include:

- Reaction optimization : Adjusting temperature, solvent polarity (e.g., EtOAc/hexane mixtures), and stoichiometry to improve yield .

- Purification : Column chromatography (silica gel, eluent ratios like 1:3 EtOAc/hexane) and recrystallization to isolate pure products .

- Characterization : Melting point analysis, TLC (Rf values), and ¹H NMR (e.g., δ ~2.20–2.50 ppm for methyl groups) .

Q. How can researchers verify the purity and structural identity of this compound derivatives?

A multi-technique approach is essential:

- Chromatography : TLC with EtOAc/hexane systems to confirm homogeneity (e.g., Rf ~0.15–0.30) .

- Spectroscopy : ¹H NMR to resolve methyl group signals (e.g., singlet at δ ~2.36 ppm for N-CH3) and aromatic protons (δ ~6.7–7.9 ppm) .

- Elemental analysis : Validate C, H, N composition (e.g., C₁₈H₂₁N₃O₄ for compound 4 in ).

Q. What solvents and reaction conditions are optimal for synthesizing water-soluble analogs of this compound?

Water solubility can be enhanced by introducing polar substituents (e.g., hydroxyl, amine) or using protic solvents. For example:

- Solvent choice : Aqueous ethanol or DMF-water mixtures improve solubility during synthesis .

- Salt formation : Hydrochloride salts (e.g., compound 21 in ) are prepared via HCl gas treatment in ether, yielding high-melting-point solids (e.g., 287°C) with improved aqueous stability .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed to predict packing motifs?

Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D, S motifs) and correlate them with crystallographic data. Tools include:

- SHELXL : For refining hydrogen atom positions and generating .cif files .

- WinGX/ORTEP : To visualize anisotropic displacement parameters and validate intermolecular interactions .

- Cross-validation : Compare experimental data (e.g., bond lengths, angles) with Cambridge Structural Database entries to identify outliers .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

Contradictions (e.g., unexpected splitting or shifts) often arise from conformational flexibility or solvent effects. Mitigation steps:

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of aryl groups) .

- Deuterated solvents : Use DMSO-d6 or CDCl3 to minimize solvent-induced shifts .

- DFT calculations : Predict theoretical chemical shifts using software like Gaussian and compare with experimental data .

Q. How can researchers design conformationally restricted analogs of this compound to study structure-activity relationships (SAR)?

- Scaffold modification : Introduce fused rings (e.g., furopyrimidine in ) or bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) to restrict rotation.

- Biological assays : Test analogs for target binding (e.g., enzyme inhibition) and correlate activity with steric/electronic parameters (Hammett σ values, logP) .

- Crystallography : Solve X-ray structures to confirm restricted conformations and validate docking models .

Q. What methodologies are used to analyze enantiomeric purity in chiral derivatives of this compound?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- Circular dichroism (CD) : Compare experimental spectra with computed CD curves for absolute configuration assignment .

- X-ray crystallography : Assign stereochemistry via Flack parameters in SHELXL-refined structures .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.